molecular formula C18H23N3O3 B2713763 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide CAS No. 743470-31-7

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2713763
CAS No.: 743470-31-7
M. Wt: 329.4
InChI Key: YLBPIBRVVVRUHI-UHFFFAOYSA-N
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Description

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(p-tolyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide apart from similar compounds is its specific functional groups and the unique spirocyclic structure. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-3-5-14(6-4-12)19-15(22)11-21-16(23)18(20-17(21)24)9-7-13(2)8-10-18/h3-6,13H,7-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPIBRVVVRUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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